![molecular formula C14H15N3OS B7496259 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole](/img/structure/B7496259.png)
3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that the compound may exert its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. For example, the compound has been reported to inhibit the activity of matrix metalloproteinases, which are involved in tumor growth and metastasis. The compound has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole are mainly dependent on its pharmacological activity. The compound has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to modulate various molecular targets, including enzymes, receptors, and ion channels. However, the specific biochemical and physiological effects of the compound are still being investigated.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole in lab experiments include its diverse pharmacological activities and potential as a drug candidate. The compound has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to modulate various molecular targets, including enzymes, receptors, and ion channels. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
The future directions for the research on 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole include investigating its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases. The compound has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to modulate various molecular targets, including enzymes, receptors, and ion channels. Therefore, further research is needed to fully understand the mechanism of action of the compound and its potential as a drug candidate. Additionally, the development of new synthetic methods for the compound may also be explored to improve its pharmacological properties.
Synthesis Methods
The synthesis of 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole has been reported in the literature. The most common method involves the reaction of 2-(2-oxo-2-phenylethyl)benzothiazoline-3-thione with cyclopropyl isocyanate in the presence of a base. The reaction proceeds smoothly to afford the desired product in good yield.
Scientific Research Applications
The scientific research application of 3-Cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole is mainly focused on its potential as a drug candidate. The compound has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Several studies have also shown that the compound has the potential to modulate various molecular targets, including enzymes, receptors, and ion channels.
properties
IUPAC Name |
3-cyclopropyl-5-(2,3-dihydro-1,4-benzothiazin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-4-12-11(3-1)17(7-8-19-12)9-13-15-14(16-18-13)10-5-6-10/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGDGJFSIGCLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN3CCSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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